molecular formula C15H8ClN3OS2 B2961538 N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-31-4

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2961538
CAS No.: 681166-31-4
M. Wt: 345.82
InChI Key: BLBQQAVECLQFGK-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. Benzothiazoles are recognized as a privileged scaffold in pharmaceutical development due to their wide spectrum of biological activities . This compound features a carboxamide bridge connecting two benzothiazole moieties, one of which is chlorinated at the 6-position, a structural feature common in biologically active molecules. Researchers utilize this compound primarily as a key intermediate for the synthesis of novel chemical entities and for probing biological mechanisms. The benzothiazole core is a versatile pharmacophore, and derivatives are extensively investigated for their antimicrobial properties, particularly against gram-positive and gram-negative bacteria, with some analogs demonstrating activity against fungal strains as well . The mechanism of action for many active benzothiazole derivatives is attributed to the inhibition of essential microbial enzymes, such as DNA gyrase, a well-validated target in antibacterial drug discovery . Furthermore, the structural framework of this compound aligns with derivatives studied for other therapeutic areas, including anticancer and anti-diabetic applications, making it a valuable template for developing structure-activity relationships (SAR) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBQQAVECLQFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and antiparasitic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its pharmacological versatility. The chemical formula is C11H7ClN2O1S2C_{11}H_{7}ClN_{2}O_{1}S_{2} with a molecular weight of approximately 248.76 g/mol. Its structure can be represented as follows:

N 6 chloro 1 3 benzothiazol 2 yl 1 3 benzothiazole 6 carboxamide\text{N 6 chloro 1 3 benzothiazol 2 yl 1 3 benzothiazole 6 carboxamide}

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For instance, a series of substituted benzothiazoles were evaluated for their antibacterial activity against various strains. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of selected derivatives:

CompoundTarget BacteriaMIC (µg/mL)
1E. faecalis8
2S. aureus16
3E. coli32

The compound demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development .

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit promising anticancer properties. In vitro studies on human breast cancer cell lines (MCF-7 and MDA-MB-468) revealed that certain derivatives had IC50 values in the low micromolar range:

CompoundCell LineIC50 (µM)
AMCF-70.62
BMDA-MB-4680.06

These findings suggest that the structural modifications in benzothiazoles can enhance their anticancer efficacy .

Antiparasitic Activity

Benzothiazoles have also been investigated for their antiparasitic effects. In particular, studies on Leishmania infantum and Trichomonas vaginalis indicated that specific derivatives exhibited significant activity against these parasites:

CompoundTarget ParasiteActivity
CL. infantumEffective
DT. vaginalisPromising

The biological activity was closely linked to the chemical structure of the compounds, emphasizing the importance of substituent groups in enhancing efficacy .

Study on Antimicrobial Efficacy

In a comprehensive study, researchers synthesized a series of N-(6-chloro-1,3-benzothiazol-2-yl)benzamides and tested them against Enterococcus faecalis. Among the tested compounds, one showed particularly potent activity with an MIC of 4 µg/mL, highlighting the potential for developing new treatments for antibiotic-resistant infections .

Anticancer Mechanism Investigation

Another study focused on elucidating the mechanism of action of a benzothiazole derivative against breast cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G1 phase . This mechanism underscores the therapeutic potential of benzothiazoles in cancer treatment.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Trifluoro-Substituted Analogs

Trifluoro-substituted N-(6-chloro-1,3-benzothiazol-2-yl) benzamides (e.g., compound 3 in ) were synthesized as positional isomers of earlier derivatives.

Sulfonamide Derivatives

N-(6-Chloro-1,3-benzothiazol-2-yl)benzenesulfonamide () replaces the carboxamide with a sulfonamide group. Sulfonamides are known for enhanced metabolic stability but may reduce hydrogen-bonding capacity compared to carboxamides. This structural shift could alter target selectivity or pharmacokinetic profiles .

Methoxy-Substituted Analog

In 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (), the chloro group is replaced with methoxy. Crystallographic studies reveal that the methoxy group participates in intermolecular hydrogen bonds (N–H⋯N), stabilizing the crystal lattice.

Thiazole and Ester Variants
  • Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (): The ester group replaces the carboxamide, eliminating hydrogen-bond donor capacity. This modification could decrease target affinity but improve membrane permeability .

Physicochemical Properties

Compound Substituents Molecular Weight Key Features Reference
Target Compound 6-Cl, benzothiazole-6-carboxamide 331.8 Chloro enhances electrophilicity; carboxamide enables H-bonding -
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide 6-Cl, acetamide 226.7 Simpler structure; lacks aromatic carboxamide moiety
Adamantyl-methoxy analog () 6-OCH₃, adamantyl 356.5 Methoxy improves solubility; adamantyl increases lipophilicity
Ethyl ester analog () 6-COOEt, 2-NH₂ 222.3 Ester group reduces polarity; amino group introduces basicity

Q & A

Q. What are the common synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide?

Methodological Answer: The compound is typically synthesized via condensation reactions involving 6-chloro-2-aminobenzothiazole derivatives. For example:

  • Route 1: Reacting 3-(benzothiazol-2-yl)-carbamoyl acrylic acid with thionyl chloride to form reactive intermediates, followed by bromination .
  • Route 2: Condensing 6-chloro-2-aminobenzothiazole with aromatic acids (e.g., substituted phenacyl bromides) under reflux in ethanol with sodium acetate as a catalyst, followed by recrystallization .
    Key reagents include thionyl chloride (for chlorination) and phosphorous oxychloride (for cyclization). Yield optimization requires controlled temperature (reflux at ~80°C) and stoichiometric balancing .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves multi-modal analytical techniques:

  • Elemental Analysis: Confirms empirical formula via C/H/N/S ratios .
  • Spectroscopy:
    • IR: Identifies functional groups (e.g., C=O at ~1668 cm⁻¹, C-Cl at ~693 cm⁻¹) .
    • ¹H NMR: Assigns proton environments (e.g., aromatic protons at δ 6.4–8.3 ppm, NH groups at δ 4.1–4.2 ppm) .
    • UV-Vis: Monitors conjugation and electronic transitions (e.g., λmax ~270–320 nm for benzothiazole rings) .
  • Mass Spectrometry (FABMS): Validates molecular ion peaks (e.g., m/z 466 for derivatives) .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Work in a fume hood due to volatile reagents (e.g., thionyl chloride, POCl₃) .
  • Waste Disposal: Segregate halogenated byproducts and neutralize acidic residues before disposal .
  • Emergency Protocols: Immediate rinsing with water for spills and access to SDS for toxicity data (e.g., H303/H313/H333 codes for oral/skin/respiratory hazards) .

Advanced Research Questions

Q. How can X-ray crystallography aid in determining the molecular structure?

Methodological Answer: Single-crystal X-ray diffraction resolves:

  • Bond Geometry: Confirms planarity of benzothiazole rings (e.g., dihedral angles ~96–100° between substituents) .
  • Intermolecular Interactions: Identifies hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) and van der Waals forces (S⋯S interactions at ~3.6 Å) stabilizing crystal packing .
  • Space Group Analysis: Triclinic P1 symmetry observed for derivatives, with two independent molecules per unit cell .
    Sample preparation requires slow crystallization from ethanol or chloroform to obtain diffraction-quality crystals .

Q. What strategies optimize reaction yield during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., ethanol, acetonitrile) enhance solubility of intermediates .
  • Catalysis: Sodium acetate accelerates nucleophilic substitution in condensation reactions .
  • Temperature Control: Reflux (70–80°C) minimizes side reactions (e.g., hydrolysis of chlorides) .
  • Purification: Recrystallization from methanol/water mixtures improves purity (>95%) .

Q. How do substituents affect the compound’s biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, nitro-substituted derivatives show higher inhibition zones against E. coli compared to methoxy groups .
  • Steric Effects: Bulky substituents (e.g., adamantyl) reduce solubility but improve binding to hydrophobic enzyme pockets .
  • Dose-Dependent Activity: Bioassays (e.g., agar diffusion) reveal MIC values ranging from 12.5–50 µg/mL, correlating with substituent electronic profiles .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Use consistent microbial strains (e.g., ATCC standards) and growth media (e.g., Mueller-Hinton agar) to minimize variability .
  • Theoretical Frameworks: Link results to QSAR models or enzyme inhibition mechanisms (e.g., benzothiazole derivatives as ATPase inhibitors) .
  • Meta-Analysis: Compare substituent effects across studies (e.g., chlorophenyl vs. nitrophenyl derivatives) to identify trends in bioactivity .

Q. What are the challenges in derivatizing this compound for targeted drug design?

Methodological Answer:

  • Regioselectivity: Positional isomerism during substitution (e.g., C-6 vs. C-2 on benzothiazole) requires directing groups (e.g., -NH₂) .
  • Stability of Intermediates: Thiosemicarbazide derivatives are prone to oxidation; storage under inert atmosphere (N₂) is recommended .
  • Bioavailability: LogP optimization (e.g., adding hydrophilic groups like -OH) balances membrane permeability and aqueous solubility .

Q. How can computational methods complement experimental studies?

Methodological Answer:

  • Docking Simulations: Predict binding affinities to target proteins (e.g., using AutoDock Vina with PDB structures) .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .
  • MD Simulations: Track conformational stability in solution (e.g., solvation effects on benzothiazole rings) .

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS: Detects sub-ppm impurities (e.g., unreacted starting materials) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
  • Limitations: Overlapping UV spectra of benzothiazole derivatives require tandem MS/MS for unambiguous identification .
  • Validation: Follow ICH guidelines for LOD/LOQ determination and method robustness .

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